molecular formula C19H13BrFN3O3 B10900645 N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide

N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide

Cat. No.: B10900645
M. Wt: 430.2 g/mol
InChI Key: LYPMASUHEUUFCO-FOKLQQMPSA-N
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Description

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, a prop-2-yn-1-yloxy group, a cyano group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and derivatives with comparable functional groups, such as:

Uniqueness

The uniqueness of N’-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13BrFN3O3

Molecular Weight

430.2 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C19H13BrFN3O3/c1-3-6-27-18-15(20)7-13(9-17(18)26-2)11-23-24-19(25)14-5-4-12(10-22)8-16(14)21/h1,4-5,7-9,11H,6H2,2H3,(H,24,25)/b23-11+

InChI Key

LYPMASUHEUUFCO-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F)Br)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)C#N)F)Br)OCC#C

Origin of Product

United States

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